
2-(2-acetyl-5-fluorophenoxy)-N-(1-cyano-1-cyclopropylethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-acetyl-5-fluorophenoxy)-N-(1-cyano-1-cyclopropylethyl)acetamide, also known as ACEA, is a synthetic compound that has been widely studied in scientific research. It belongs to the class of compounds known as cannabinoid receptor agonists and has been found to have potential therapeutic applications in various fields of medicine.
作用機序
2-(2-acetyl-5-fluorophenoxy)-N-(1-cyano-1-cyclopropylethyl)acetamide exerts its effects by binding to and activating the cannabinoid receptor CB1, which is primarily found in the central nervous system. Activation of CB1 receptors by 2-(2-acetyl-5-fluorophenoxy)-N-(1-cyano-1-cyclopropylethyl)acetamide results in the modulation of various physiological processes, including pain perception, inflammation, and cell proliferation.
Biochemical and Physiological Effects:
2-(2-acetyl-5-fluorophenoxy)-N-(1-cyano-1-cyclopropylethyl)acetamide has been found to have several biochemical and physiological effects, including the modulation of neurotransmitter release, inhibition of pro-inflammatory cytokine production, and the induction of apoptosis in cancer cells. 2-(2-acetyl-5-fluorophenoxy)-N-(1-cyano-1-cyclopropylethyl)acetamide has also been shown to reduce oxidative stress and protect against neuronal damage.
実験室実験の利点と制限
2-(2-acetyl-5-fluorophenoxy)-N-(1-cyano-1-cyclopropylethyl)acetamide has several advantages for use in laboratory experiments, including its high potency and selectivity for CB1 receptors. However, its lipophilic nature and poor water solubility can make it difficult to work with in certain experimental settings. Additionally, the potential for off-target effects and the need for specialized equipment and expertise for its synthesis and handling may limit its use in some laboratories.
将来の方向性
There are several potential future directions for research on 2-(2-acetyl-5-fluorophenoxy)-N-(1-cyano-1-cyclopropylethyl)acetamide. One area of interest is the development of novel 2-(2-acetyl-5-fluorophenoxy)-N-(1-cyano-1-cyclopropylethyl)acetamide analogs with improved pharmacological properties and therapeutic potential. Additionally, further studies are needed to elucidate the precise mechanisms of action of 2-(2-acetyl-5-fluorophenoxy)-N-(1-cyano-1-cyclopropylethyl)acetamide and to explore its potential applications in the treatment of various neurological and inflammatory disorders. Finally, the development of new methods for the synthesis and delivery of 2-(2-acetyl-5-fluorophenoxy)-N-(1-cyano-1-cyclopropylethyl)acetamide may further enhance its potential as a therapeutic agent.
合成法
The synthesis of 2-(2-acetyl-5-fluorophenoxy)-N-(1-cyano-1-cyclopropylethyl)acetamide involves several steps, including the reaction of 2-acetyl-5-fluorophenol with 1-cyano-1-cyclopropane carboxylic acid, followed by the conversion of the resulting intermediate to 2-(2-acetyl-5-fluorophenoxy)-N-(1-cyano-1-cyclopropylethyl)acetamide through a series of chemical reactions. The synthesis method has been optimized to produce high yields of pure 2-(2-acetyl-5-fluorophenoxy)-N-(1-cyano-1-cyclopropylethyl)acetamide.
科学的研究の応用
2-(2-acetyl-5-fluorophenoxy)-N-(1-cyano-1-cyclopropylethyl)acetamide has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been found to have neuroprotective, anti-inflammatory, analgesic, and anti-cancer properties. 2-(2-acetyl-5-fluorophenoxy)-N-(1-cyano-1-cyclopropylethyl)acetamide has also been shown to have potential applications in the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
特性
IUPAC Name |
2-(2-acetyl-5-fluorophenoxy)-N-(1-cyano-1-cyclopropylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O3/c1-10(20)13-6-5-12(17)7-14(13)22-8-15(21)19-16(2,9-18)11-3-4-11/h5-7,11H,3-4,8H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FODPGSGBVYUCSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)F)OCC(=O)NC(C)(C#N)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

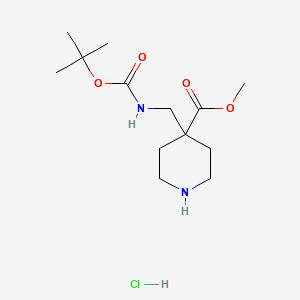
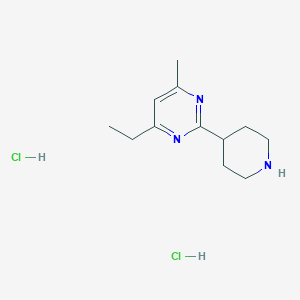
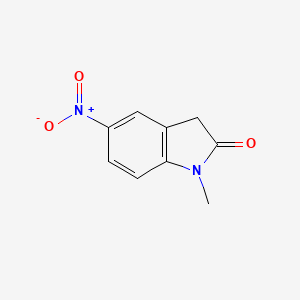
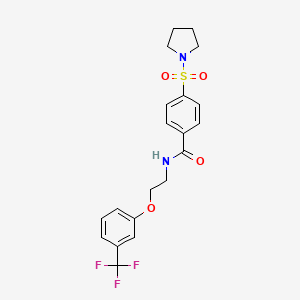
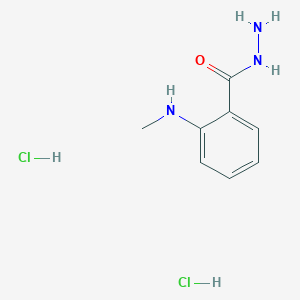
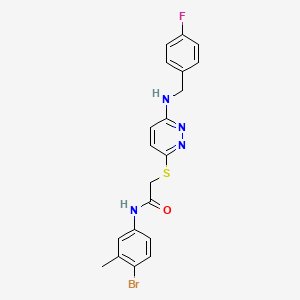
![2-{[1-(4-chlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]carbonyl}-N-ethyl-1-hydrazinecarbothioamide](/img/structure/B2551008.png)
![N-[5-acetyl-6-[(E)-2-[(3-methoxyphenyl)methylamino]ethenyl]-2-oxopyran-3-yl]benzamide](/img/structure/B2551009.png)
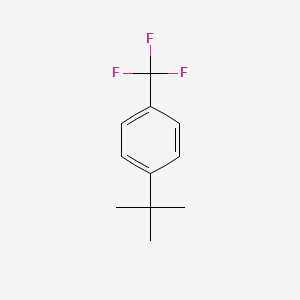
![N-(3-chloro-4-methylphenyl)-2-((2-isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide](/img/structure/B2551011.png)
![Ethyl 3-{[(2-thienylmethyl)amino]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2551013.png)
![2-[(1S,2S,4R)-2-Hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutyl]acetic acid](/img/structure/B2551015.png)
![1-(3,4-dimethoxyphenyl)-3-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)urea](/img/structure/B2551016.png)
